N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide” is a compound with a molecular weight of 487.54 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .Molecular Structure Analysis
The InChI code for this compound is 1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32) .Chemical Reactions Analysis
4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Alternative Synthesis Methods
- A study by Chu et al. (1992) discusses an alternative synthesis method for a related compound, demonstrating innovative approaches in chemical synthesis (Chu et al., 1992).
Biological Activity Evaluation
- Nayak et al. (2014) investigated a similar compound for its antioxidant, analgesic, and anti-inflammatory activities, showcasing the compound's potential in therapeutic applications (Nayak et al., 2014).
- Yurttaş et al. (2015) synthesized derivatives of a related compound and evaluated their antimicrobial and anticholinesterase activities, indicating its broad spectrum of biological activities (Yurttaş et al., 2015).
Anti-Inflammatory Activity
- Research by Sunder et al. (2013) on derivatives of a similar compound revealed significant anti-inflammatory activities, contributing to the understanding of its pharmacological properties (Sunder et al., 2013).
Synthesis and Characterization
- Jing (2010) focused on designing and synthesizing derivatives of related compounds, emphasizing the chemical synthesis and structural characterization aspects (Jing, 2010).
- Kuş et al. (2001) synthesized benzimidazole carboxamide and acetamide derivatives, including those with the 4-methylpiperazin-1-yl group, highlighting the compound's versatility in chemical synthesis (Kuş et al., 2001).
Novel Compound Synthesis
- Chu and Claiborne (1987) described a novel approach to synthesize compounds similar to the one , underscoring the creativity in the field of synthetic chemistry (Chu & Claiborne, 1987).
Potential Pesticides
- Olszewska et al. (2011) characterized N-derivatives of related compounds, suggesting their potential use as pesticides (Olszewska et al., 2011).
Stable Isotope-Labeled Compounds
- Lin and Weaner (2012) conducted the synthesis of stable isotope-labeled antibacterial agents closely related to the compound , contributing to the field of drug development and labeling (Lin & Weaner, 2012).
Herbicidal Activity
- Wu et al. (2011) designed and synthesized derivatives that showed herbicidal activities against certain weeds, demonstrating the compound's utility in agriculture (Wu et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN5O/c1-21-5-9-23(10-6-21)14-18(25)20-15-3-4-17(16(19)13-15)24-11-7-22(2)8-12-24/h3-4,13H,5-12,14H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAMGPPLKLNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.